![molecular formula C38H36Cl2N6O10S2 B14119339 Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)
Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivaroxaban Pseudodimer is a synthetic compound derived from Rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rivaroxaban Pseudodimer involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the oxazolidinone ring: This is achieved through the reaction of an appropriate amine with a carbonyl compound under acidic conditions.
Coupling with thiophene derivative: The oxazolidinone intermediate is then coupled with a thiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final dimerization step: The resulting compound undergoes a dimerization reaction under controlled conditions to form the Rivaroxaban Pseudodimer.
Industrial Production Methods: Industrial production of Rivaroxaban Pseudodimer follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and dimerization steps, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Rivaroxaban Pseudodimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Rivaroxaban Pseudodimer has several scientific research applications, including:
Chemistry: Used as a model compound for studying dimerization reactions and the behavior of oxazolidinone derivatives.
Biology: Investigated for its potential effects on cellular pathways involving Factor Xa.
Medicine: Explored as a potential anticoagulant with improved pharmacokinetic properties compared to Rivaroxaban.
Industry: Utilized in the development of novel drug delivery systems and formulations.
Mechanism of Action
Rivaroxaban Pseudodimer exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Rivaroxaban but may offer enhanced stability and bioavailability.
Comparison with Similar Compounds
Rivaroxaban: The parent compound, a direct Factor Xa inhibitor.
Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Comparison:
Rivaroxaban Pseudodimer vs. Rivaroxaban: The pseudodimer may offer improved pharmacokinetic properties and stability.
Rivaroxaban Pseudodimer vs. Apixaban: Both inhibit Factor Xa, but the pseudodimer may have different binding affinities and bioavailability.
Rivaroxaban Pseudodimer vs. Dabigatran: While Dabigatran inhibits thrombin, the pseudodimer targets Factor Xa, offering a different mechanism of action.
Rivaroxaban Pseudodimer stands out due to its potential for enhanced stability and bioavailability, making it a promising candidate for further research and development in anticoagulant therapy.
Properties
Molecular Formula |
C38H36Cl2N6O10S2 |
|---|---|
Molecular Weight |
871.8 g/mol |
IUPAC Name |
5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49) |
InChI Key |
CYLLZCQTBKRWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate](/img/structure/B14119256.png)
![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119259.png)
![N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119260.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14119265.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14119267.png)
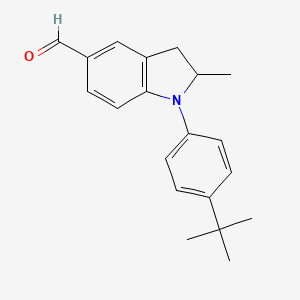
![Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-](/img/structure/B14119275.png)
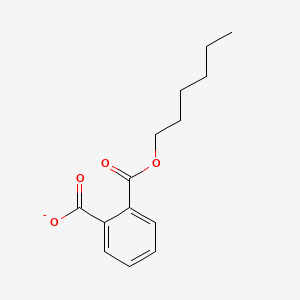
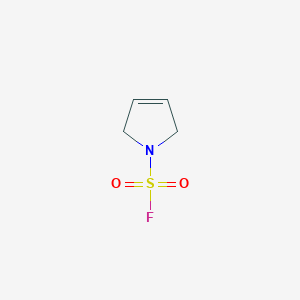
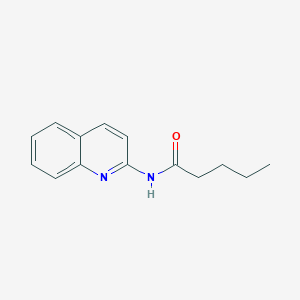
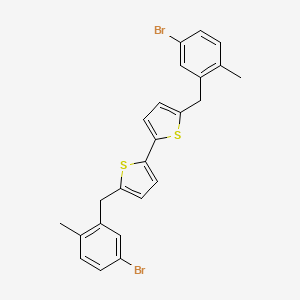
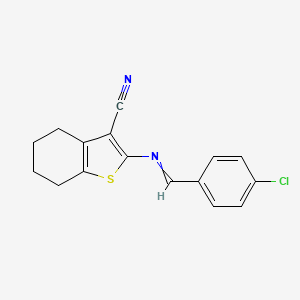
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119313.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine](/img/structure/B14119317.png)
